molecular formula C16H11F3N2S B159899 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-(trifluoromethyl)phenyl)- CAS No. 136995-02-3

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-(trifluoromethyl)phenyl)-

Cat. No.: B159899
CAS No.: 136995-02-3
M. Wt: 320.3 g/mol
InChI Key: MYYGTKQABBLHEM-UHFFFAOYSA-N
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Description

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-(trifluoromethyl)phenyl)- is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmaceutical applications. This compound is part of the benzimidazole family, which is known for its wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .

Preparation Methods

The synthesis of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-(trifluoromethyl)phenyl)- can be achieved through various methods. One efficient approach involves a visible-light-mediated one-pot synthesis in aqueous ethanol. This method utilizes 1,2-phenylenediamines, aromatic aldehydes, and 2-mercaptoacetic acid under visible light irradiation to form the desired compound. The reaction is performed at room temperature using a simple household compact fluorescent lamp, which generates C–S and C–N bonds through radical intermediates . This method is advantageous due to its lower cost, operational simplicity, and high yield under mild reaction conditions.

Chemical Reactions Analysis

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or alkylation, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include modified thiazolo[3,4-a]benzimidazole derivatives with altered functional groups .

Scientific Research Applications

This compound has numerous scientific research applications across various fields:

Mechanism of Action

The mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-(trifluoromethyl)phenyl)- involves its interaction with various molecular targets and pathways. It acts by inhibiting specific enzymes or receptors, leading to the disruption of critical biological processes. For example, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes. Similarly, its anticancer effects are due to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-(trifluoromethyl)phenyl)- can be compared with other similar compounds, such as benzimidazole derivatives and other thiazole-containing compounds. While these compounds share some common properties, 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-(trifluoromethyl)phenyl)- is unique due to its specific trifluoromethylphenyl group, which enhances its biological activity and stability. Similar compounds include:

Properties

CAS No.

136995-02-3

Molecular Formula

C16H11F3N2S

Molecular Weight

320.3 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole

InChI

InChI=1S/C16H11F3N2S/c17-16(18,19)11-7-5-10(6-8-11)15-21-13-4-2-1-3-12(13)20-14(21)9-22-15/h1-8,15H,9H2

InChI Key

MYYGTKQABBLHEM-UHFFFAOYSA-N

SMILES

C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=C(C=C4)C(F)(F)F

Canonical SMILES

C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=C(C=C4)C(F)(F)F

Synonyms

1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[4-(trifluoromethyl)phenyl]-

Origin of Product

United States

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